N-(2,2,2-Trichloroethoxysulfonyl)urea

Catalog No.
S1923465
CAS No.
882739-31-3
M.F
C3H5Cl3N2O4S
M. Wt
271.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,2,2-Trichloroethoxysulfonyl)urea

CAS Number

882739-31-3

Product Name

N-(2,2,2-Trichloroethoxysulfonyl)urea

IUPAC Name

2,2,2-trichloroethyl N-carbamoylsulfamate

Molecular Formula

C3H5Cl3N2O4S

Molecular Weight

271.5 g/mol

InChI

InChI=1S/C3H5Cl3N2O4S/c4-3(5,6)1-12-13(10,11)8-2(7)9/h1H2,(H3,7,8,9)

InChI Key

QYUJBOJJEGIBCJ-UHFFFAOYSA-N

SMILES

C(C(Cl)(Cl)Cl)OS(=O)(=O)NC(=O)N

Canonical SMILES

C(C(Cl)(Cl)Cl)OS(=O)(=O)NC(=O)N

Potential P2Y12 Receptor Antagonist

There is limited information publicly available regarding the specific research applications of N-(2,2,2-Trichloroethoxysulfonyl)urea. However, a scientific publication describes the development of a class of compounds including N-(2,2,2-Trichloroethoxysulfonyl)urea as potential antagonists for the P2Y12 receptor [].

The P2Y12 receptor is a G protein-coupled receptor found on platelets that plays a crucial role in blood clotting. Antagonists of this receptor have potential therapeutic applications in preventing thrombosis (blood clots) [].

The study compared N-(2,2,2-Trichloroethoxysulfonyl)urea to other sulfonylurea derivatives. The research showed that while N-(2,2,2-Trichloroethoxysulfonyl)urea demonstrated weaker binding affinity to the P2Y12 receptor compared to some other compounds, it exhibited improved aqueous solubility and metabolic stability [].

N-(2,2,2-Trichloroethoxysulfonyl)urea is a synthetic compound characterized by its unique structure, which includes a urea moiety linked to a sulfonyl group with a trichloroethoxy substituent. Its chemical formula is C₅Cl₃N₂O₄S, and it is known for its potential applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound is often recognized by its CAS number 882739-31-3 and is also referred to as Aminocarbonylsulfamic acid or 3,3,3-trichloroethoxy ester .

Typical of compounds containing both urea and sulfonyl functionalities. Key reactions include:

  • N-Alkylation: This compound can undergo N-alkylation reactions, where the nitrogen atom in the urea group reacts with alkyl halides to form substituted ureas .
  • Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of sulfonic acids.
  • Decomposition: Under certain conditions, it may decompose to release trichloroethanol and other byproducts .

Research indicates that N-(2,2,2-Trichloroethoxysulfonyl)urea exhibits significant biological activity. It has been studied for its potential as an herbicide and fungicide due to its ability to inhibit specific biochemical pathways in target organisms. Its mechanism of action often involves interference with cellular processes essential for growth and reproduction in pests .

The synthesis of N-(2,2,2-Trichloroethoxysulfonyl)urea can be achieved through various methods:

  • Direct Reaction: The compound can be synthesized by reacting trichloroethanol with sulfonyl isocyanates under controlled conditions.
  • Multistep Synthesis: Starting from simpler precursors such as amines and sulfonic acids, the compound can be constructed through a series of reactions including protection-deprotection strategies and coupling reactions .
  • Use of Catalysts: Catalytic methods can enhance yields and selectivity during the synthesis process.

N-(2,2,2-Trichloroethoxysulfonyl)urea finds applications in several domains:

  • Agriculture: Used as a herbicide and fungicide to control unwanted plant growth and fungal infections.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity against specific pathogens.
  • Chemical Intermediates: Serves as a building block for synthesizing more complex chemical entities.

Interaction studies have revealed that N-(2,2,2-Trichloroethoxysulfonyl)urea can interact with various biological molecules:

  • Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways of target organisms.
  • Binding Studies: Binding affinities with specific receptors or proteins have been explored to understand its mechanism of action better.
  • Synergistic Effects: Combinations with other agrochemicals have shown enhanced efficacy against resistant strains of pests .

Several compounds share structural similarities with N-(2,2,2-Trichloroethoxysulfonyl)urea. Below is a comparison highlighting their unique features:

Compound NameStructure CharacteristicsUnique Features
2,2,2-TrichloroethoxysulfonamideContains a sulfonamide group instead of ureaExhibits different biological activity profiles
N,N-DimethylsulfamideContains dimethyl groups on nitrogenUsed primarily as a solvent or reagent
SulfanilamideAn aromatic sulfonamideKnown for antibacterial properties

These compounds differ mainly in their functional groups and biological activities while sharing the commonality of containing sulfonyl or urea functionalities.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,2,2-Trichloroethyl carbamoylsulfamate

Dates

Modify: 2024-04-15

Explore Compound Types